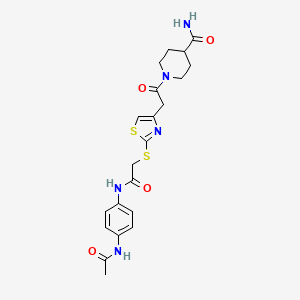

1-(2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an acetamidophenyl group, a thiazole ring, and a piperidine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate thiazole and piperidine derivatives .Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is often found in biologically active compounds. The compound also contains a piperidine ring, which is a six-membered ring containing a nitrogen atom .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, Krauze et al. (2007) reported on the one-pot cyclocondensation process involving similar compounds, highlighting the synthetic pathways and chemical properties of these types of compounds (Krauze et al., 2007).

Anticancer Activity : Atta and Abdel-Latif (2021) investigated derivatives of the compound for their anticancer properties. They synthesized new derivatives and evaluated their cytotoxicity against various cell lines, finding that certain structures, especially those with thiazolidinone rings or thiosemicarbazide moieties, exhibit significant inhibitory activity (Atta & Abdel-Latif, 2021).

Antimicrobial Evaluation : Research by Talupur et al. (2021) involved synthesizing derivatives and conducting antimicrobial evaluation and docking studies. Their findings contribute to understanding the microbial resistance profiles of these compounds (Talupur et al., 2021).

Mycobacterium Tuberculosis Inhibition : A study by Jeankumar et al. (2013) focused on designing thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Herbicidal Activities : Hu et al. (2009) synthesized novel piperidyl carboxamides and thiocarboxamides based on a similar structure, assessing their herbicidal activities. This research indicates the utility of such compounds in agricultural applications (Hu et al., 2009).

Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocycles, including similar compounds, and evaluated their antibacterial potentials, indicating the broad spectrum of biological activities these compounds possess (Iqbal et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S2/c1-13(27)23-15-2-4-16(5-3-15)24-18(28)12-32-21-25-17(11-31-21)10-19(29)26-8-6-14(7-9-26)20(22)30/h2-5,11,14H,6-10,12H2,1H3,(H2,22,30)(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIHPYIPLYYRDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)

![6-butyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2357071.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)

![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)

![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)